molecular formula C12H14Cl2N4 B12674243 4-(Phenylazo)benzene-1,3-diamine dihydrochloride CAS No. 83968-67-6

4-(Phenylazo)benzene-1,3-diamine dihydrochloride

Cat. No.: B12674243
CAS No.: 83968-67-6
M. Wt: 285.17 g/mol
InChI Key: UKJLCWQGMMUCBQ-UHFFFAOYSA-N
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Description

4-(Phenylazo)benzene-1,3-diamine dihydrochloride is an organic compound with the molecular formula C12H14Cl2N4. It is a derivative of azobenzene and is known for its vibrant color properties, making it useful in various dyeing applications. This compound is also referred to as Chrysoidine G Base and is used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylazo)benzene-1,3-diamine dihydrochloride typically involves the diazotization of aniline followed by coupling with m-phenylenediamine. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions include maintaining a low temperature to control the rate of diazotization and coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylazo)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylazo)benzene-1,3-diamine dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine dihydrochloride involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with nucleic acids. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylazo)benzene-1,3-diamine dihydrochloride is unique due to the presence of both azo and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications in research and industry .

Properties

CAS No.

83968-67-6

Molecular Formula

C12H14Cl2N4

Molecular Weight

285.17 g/mol

IUPAC Name

4-phenyldiazenylbenzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C12H12N4.2ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;;/h1-8H,13-14H2;2*1H

InChI Key

UKJLCWQGMMUCBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl.Cl

Origin of Product

United States

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